1'-{[(9H-fluoren-9-yl)methoxy]carbonyl}-[1,4'-bipiperidine]-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-{[(9H-fluoren-9-yl)methoxy]carbonyl}-[1,4’-bipiperidine]-4-carboxylic acid is a complex organic compound known for its unique structural features and diverse applications in scientific research. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amine groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-{[(9H-fluoren-9-yl)methoxy]carbonyl}-[1,4’-bipiperidine]-4-carboxylic acid typically involves multiple steps, starting with the preparation of the Fmoc-protected bipiperidine intermediate. The process generally includes:
Fmoc Protection: The initial step involves the protection of the amine group of bipiperidine using the Fmoc group. This is achieved by reacting bipiperidine with Fmoc-chloride in the presence of a base such as triethylamine.
Carboxylation: The protected bipiperidine is then subjected to carboxylation to introduce the carboxylic acid functionality. This can be done using carbon dioxide under high pressure or by using carboxylating agents like chloroformates.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 1’-{[(9H-fluoren-9-yl)methoxy]carbonyl}-[1,4’-bipiperidine]-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the amine group for further functionalization.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the piperidine ring or the fluorenyl group.
Coupling Reactions: It can be used in peptide coupling reactions, where the carboxylic acid group reacts with amines to form amide bonds.
Common Reagents and Conditions:
Fmoc Removal: Piperidine in DMF (dimethylformamide) is commonly used.
Carboxylation: Chloroformates or carbon dioxide under pressure.
Coupling: Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Major Products:
Deprotected Bipiperidine: After Fmoc removal.
Peptide Conjugates: When used in peptide synthesis.
Scientific Research Applications
1’-{[(9H-fluoren-9-yl)methoxy]carbonyl}-[1,4’-bipiperidine]-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the synthesis of peptide-based probes and inhibitors for biological studies.
Medicine: Investigated for its potential in drug development, particularly in the design of peptide-based therapeutics.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1’-{[(9H-fluoren-9-yl)methoxy]carbonyl}-[1,4’-bipiperidine]-4-carboxylic acid is primarily related to its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the Fmoc group can be selectively removed to reveal the free amine, which can then participate in further chemical transformations.
Comparison with Similar Compounds
Fmoc-Protected Amino Acids: Such as Fmoc-glycine, Fmoc-alanine, which are used in peptide synthesis.
Boc-Protected Compounds: Like Boc-lysine, which use a different protecting group (tert-butoxycarbonyl) for amines.
Uniqueness: 1’-{[(9H-fluoren-9-yl)methoxy]carbonyl}-[1,4’-bipiperidine]-4-carboxylic acid is unique due to its bipiperidine structure, which provides additional steric and electronic properties compared to simpler Fmoc-protected amino acids. This uniqueness makes it valuable in the synthesis of complex peptides and other bioactive molecules.
This detailed overview provides a comprehensive understanding of 1’-{[(9H-fluoren-9-yl)methoxy]carbonyl}-[1,4’-bipiperidine]-4-carboxylic acid, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
2639445-17-1 |
---|---|
Molecular Formula |
C26H30N2O4 |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
1-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C26H30N2O4/c29-25(30)18-9-13-27(14-10-18)19-11-15-28(16-12-19)26(31)32-17-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,18-19,24H,9-17H2,(H,29,30) |
InChI Key |
VKONQGRMNMKJHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2CCN(CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.